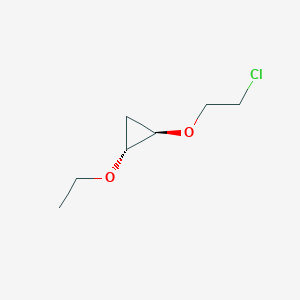
(1R,2R)-1-(2-Chloroethoxy)-2-ethoxycyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-1-(2-Chloroethoxy)-2-ethoxycyclopropane is a cyclopropane derivative characterized by the presence of both chloroethoxy and ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-(2-Chloroethoxy)-2-ethoxycyclopropane typically involves the reaction of cyclopropane derivatives with chloroethanol and ethoxyethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of flow microreactor systems can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-(2-Chloroethoxy)-2-ethoxycyclopropane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chloroethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new compounds with different functional groups.
Scientific Research Applications
(1R,2R)-1-(2-Chloroethoxy)-2-ethoxycyclopropane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2R)-1-(2-Chloroethoxy)-2-ethoxycyclopropane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-1-(2-Bromoethoxy)-2-ethoxycyclopropane
- (1R,2R)-1-(2-Iodoethoxy)-2-ethoxycyclopropane
- (1R,2R)-1-(2-Fluoroethoxy)-2-ethoxycyclopropane
Uniqueness
(1R,2R)-1-(2-Chloroethoxy)-2-ethoxycyclopropane is unique due to the presence of the chloroethoxy group, which imparts distinct chemical properties and reactivity compared to its bromo, iodo, and fluoro analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
62153-50-8 |
|---|---|
Molecular Formula |
C7H13ClO2 |
Molecular Weight |
164.63 g/mol |
IUPAC Name |
(1R,2R)-1-(2-chloroethoxy)-2-ethoxycyclopropane |
InChI |
InChI=1S/C7H13ClO2/c1-2-9-6-5-7(6)10-4-3-8/h6-7H,2-5H2,1H3/t6-,7-/m1/s1 |
InChI Key |
XNLURDINQZVORR-RNFRBKRXSA-N |
Isomeric SMILES |
CCO[C@@H]1C[C@H]1OCCCl |
Canonical SMILES |
CCOC1CC1OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















